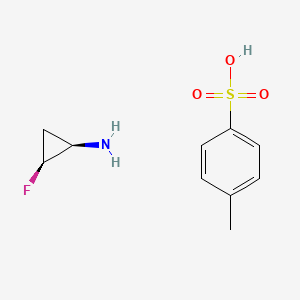

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Description

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate (CAS: 143062-84-4) is a fluorinated cyclopropane derivative with the molecular formula C₁₀H₁₄FNO₃S and a molecular weight of 247.29 g/mol . It is a chiral compound predominantly used as a pharmaceutical intermediate, notably as the ternary side chain of sitafloxacin, a broad-spectrum fluoroquinolone antibiotic . The compound is sold as a solid (purity ≥97%) and stored under inert atmospheric conditions at room temperature . Key suppliers include CymitQuimica, Indagoo, and Guangzhou Kangruitai Pharmaceutical, with pricing ranging from €21/250 mg to €571/100 g .

Properties

IUPAC Name |

(1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWZMHVPMZXIRU-LMLSDSMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@H]1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693592 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R,2S)-2-fluorocyclopropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143062-84-4, 143062-73-1 | |

| Record name | Cyclopropanamine, 2-fluoro-, (1R,2S)-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143062-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(1R,2S)-2-fluorocyclopropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-2-Fluorocyclopropan-1-amine 4-methylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Amination: The amine group is introduced through an amination reaction, which can involve the use of ammonia or an amine derivative.

Sulfonation: The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and fluorination reactions, as well as automated systems for amination and sulfonation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding cyclopropylamine without the fluorine atom.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclopropylamine.

Substitution: Formation of hydroxyl or thiol-substituted cyclopropane derivatives.

Scientific Research Applications

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Biological Studies: It is used in studies investigating the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the development of new materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amine group can participate in nucleophilic attacks, while the cyclopropane ring provides structural rigidity, contributing to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: (1S,2R)-2-Fluorocyclopropanamine 4-Methylbenzenesulfonate

CAS 185225-84-7 is the stereoisomer of the target compound, sharing the same molecular formula but differing in spatial configuration. Key distinctions include:

- Bioactivity: Stereochemical differences may alter binding affinity to bacterial DNA gyrase, a target of fluoroquinolones .

- Safety Profile : Similar hazard statements (H302, H315, H319, H335) but lacks detailed stability data .

Table 1: Comparison of Stereoisomers

Hydrochloride Salt: (1R,2S)-2-Fluorocyclopropanamine Hydrochloride

CAS 141042-21-9 replaces the 4-methylbenzenesulfonate (tosylate) group with a hydrochloride counterion. Differences include:

- Solubility : Likely higher aqueous solubility due to the hydrochloride ion, enhancing bioavailability in drug formulations .

- Stability : Tosylate salts generally offer better stability under acidic conditions compared to hydrochlorides .

- Applications : Used in diverse synthetic pathways beyond sitafloxacin intermediates .

Fluorophenyl Derivative: (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

CAS 1314324-00-9 introduces a 4-fluorophenyl group instead of a single fluorine atom on the cyclopropane ring:

- Molecular Weight : Lower at 187.64 g/mol (vs. 247.29 g/mol for the target compound) .

- Bioactivity : The fluorophenyl group may enhance lipophilicity and interaction with hydrophobic enzyme pockets, altering antimicrobial specificity .

- Synthesis : Requires additional steps for phenyl group incorporation, increasing production complexity .

Other 4-Methylbenzenesulfonate Salts

Compounds like (R)-Tetrahydrofuran-3-amine 4-methylbenzenesulfonate (CAS 141403-49-8) share the tosylate group but differ in the amine backbone:

Biological Activity

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate, a compound characterized by a cyclopropane ring with a fluorine substitution and an amine group, has garnered attention in medicinal chemistry and biological research. Its unique structural features contribute to its potential applications in drug development and organic synthesis.

- Molecular Formula : C10H14FNO3S

- CAS Number : 143062-84-4

- Molecular Weight : 247.29 g/mol

- pKa : 8.449 (indicating basicity)

- LogP : Indicates moderate lipophilicity, which can influence its bioavailability.

The biological activity of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through:

- Hydrogen Bonding : The fluorine can form strong interactions with polar residues in target proteins.

- Structural Rigidity : The cyclopropane ring provides a stable framework that may improve selectivity towards specific biological targets.

Medicinal Chemistry

This compound has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its role as a building block in synthesizing more complex pharmaceutical agents has been highlighted in various studies.

Enzyme Inhibition Studies

Research indicates that (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate can act as an inhibitor for certain enzymes. For example:

- Inhibition of Monoamine Oxidase (MAO) : Studies have shown that fluorinated amines can exhibit significant inhibitory effects on MAO, which is crucial for regulating neurotransmitter levels in the brain.

Receptor Binding Affinity

The compound's binding affinity to various receptors has been assessed:

- Serotonin Receptors : Preliminary data suggest potential interactions with serotonin receptors, indicating possible antidepressant properties.

- Dopamine Receptors : Its structural similarity to known dopamine receptor ligands suggests it could influence dopaminergic pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate MAO inhibition | Demonstrated significant inhibition at micromolar concentrations. |

| Study B | Assess receptor binding | Showed affinity for serotonin receptors comparable to established ligands. |

| Study C | Investigate neuroprotective effects | Indicated potential neuroprotective properties in vitro. |

Comparative Analysis with Similar Compounds

The biological activity of (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate can be contrasted with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-Fluorocyclopropanamine | Lacks sulfonate group | Lower solubility and stability; reduced activity |

| Cyclopropanamine | No fluorine substitution | Different reactivity; limited applications |

| 2-Fluorocyclopropanamine | Similar structure without sulfonate | Altered binding properties; less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.